An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethoxybenzyl Alcohol
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxybenzyl alcohol, also known as o-Veratryl alcohol, is an aromatic organic compound with the chemical formula C₉H₁₂O₃.[1][2] Structurally, it consists of a benzene ring substituted with a hydroxymethyl group and two adjacent methoxy groups at positions 2 and 3. This arrangement of functional groups imparts specific chemical properties and reactivity, making it a valuable intermediate and building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[1] The presence of the hydroxyl group allows for further functionalization, while the methoxy groups influence the electronic properties of the aromatic ring and its solubility in organic solvents.[1]
Core Chemical and Physical Properties
The following table summarizes the key quantitative data for 2,3-Dimethoxybenzyl alcohol.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₃ | [1][2][3] |
| Molecular Weight | 168.19 g/mol | [2][3][4][5] |
| CAS Number | 5653-67-8 | [1][2][3][4] |
| Appearance | White to orange to green powder to crystal; Beige solid | [1][6] |
| Melting Point | 48-51 °C | [4][5][7] |
| Boiling Point | 138-142 °C at 10 mmHg | [4][5][6][7] |
| Flash Point | > 112 °C | [6] |
| InChI Key | CRLBBOBKCLYCJK-UHFFFAOYSA-N | [1][2][4] |
| SMILES | COc1cccc(CO)c1OC | [4][5] |
Chemical Reactivity and Applications
2,3-Dimethoxybenzyl alcohol exhibits reactivity characteristic of a primary benzyl alcohol. The hydroxyl group can undergo esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The aromatic ring can participate in electrophilic substitution reactions, with the positions of substitution directed by the activating methoxy groups.
A notable application of 2,3-Dimethoxybenzyl alcohol is in the study of solvent isotope effects on photomethanolysis efficiency and fluorescence intensity.[3][4][7] Its structural motif is also found in more complex molecules, and it serves as a precursor in multi-step organic syntheses.
Experimental Protocols
A common and illustrative synthesis of 2,3-Dimethoxybenzyl alcohol involves the reduction of the corresponding aldehyde, 2,3-dimethoxybenzaldehyde. The following protocol is adapted from established procedures for the reduction of aromatic aldehydes.
Synthesis of 2,3-Dimethoxybenzyl Alcohol via Reduction of 2,3-Dimethoxybenzaldehyde
This protocol details the reduction of 2,3-dimethoxybenzaldehyde to 2,3-dimethoxybenzyl alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in methanol (approximately 10-20 mL per gram of aldehyde) and cool the solution in an ice bath to 0 °C with magnetic stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (approximately 0.25-0.5 equivalents) to the cooled solution in small portions. The addition should be controlled to maintain a low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid dropwise until the effervescence ceases. This step neutralizes the excess sodium borohydride.
-
Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,3-Dimethoxybenzyl alcohol.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Mandatory Visualization
The following diagrams illustrate the synthesis of 2,3-Dimethoxybenzyl alcohol and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2,3-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
